S-Butyl ethanethioate

Übersicht

Beschreibung

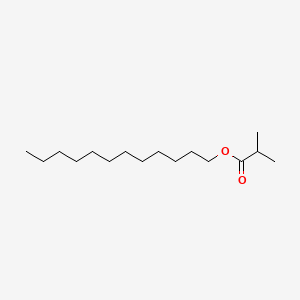

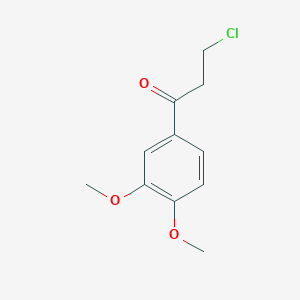

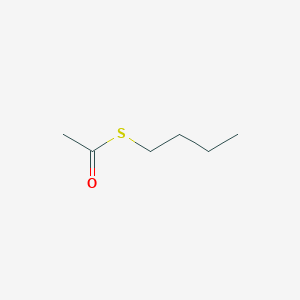

“S-Butyl ethanethioate” is a chemical compound with the molecular formula C6H12OS . It is also known by other names such as “Butyl Thioacetate” and "S-N-Butylthioacetate" . The molecular weight of this compound is 132.23 g/mol .

Synthesis Analysis

While specific synthesis methods for S-Butyl ethanethioate were not found in the search results, a related compound, S-ethyl ethanethioate, has been used in nickel-catalyzed carbonylation reactions . This suggests that similar methods might be applicable to S-Butyl ethanethioate.

Molecular Structure Analysis

The molecular structure of S-Butyl ethanethioate consists of a butyl group (CCCC) attached to a thioacetate group (SC(=O)C) . The InChI representation of the molecule is InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 .

Physical And Chemical Properties Analysis

S-Butyl ethanethioate has several computed properties . It has a molecular weight of 132.23 g/mol, and a computed XLogP3-AA value of 1.9, which is a measure of its hydrophobicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 132.06088618 g/mol . It has a topological polar surface area of 42.4 Ų, eight heavy atoms, and a formal charge of 0 .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Organic Chemistry, specifically the synthesis of thiophene derivatives .

Comprehensive and Detailed Summary of the Application

Thiophene derivatives are important aromatic heterocyclic derivatives. They have shown significant pharmacological activities and find large application in material science and coordination chemistry . S-containing alkyne substrates, which includes S-Butyl ethanethioate, are used in the synthesis of these thiophene derivatives .

3. Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .

4. Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives . This method represents a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .

Nickel-Catalyzed Carbonylation of Thioacetates

- Specific Scientific Field: Organic Chemistry .

- Comprehensive and Detailed Summary of the Application: This process involves the synthesis of aryl thioesters via nickel-catalyzed carbonylation of thioacetates with aryl iodides . Thioesters are a very useful and powerful building block in organic chemistry and are also an important component of many natural products and agrochemicals .

- Detailed Description of the Methods of Application or Experimental Procedures: The process involves coupling alkyl thioacetates with carbon monoxide and aryl iodides to produce the desired aryl thioesters . This catalytic carbonylative coupling process provides a cost-effective and direct approach for the preparation of useful thioesters .

- Thorough Summary of the Results or Outcomes Obtained: The result of this process is the synthesis of aryl thioesters via nickel-catalyzed carbonylation of thioacetates or dialkyl disulfides with aryl iodides under mild conditions .

Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes

- Specific Scientific Field: Organic Chemistry .

- Comprehensive and Detailed Summary of the Application: This process involves the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates . Thiophene derivatives are among the most important aromatic heterocyclic derivatives and find large application in material science and coordination chemistry .

- Detailed Description of the Methods of Application or Experimental Procedures: The process involves the heterocyclization of readily available S-containing alkyne substrates . This allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

- Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives .

Comparative Bioactivity of S-Methoprene and Novel S-Methobutene Against Mosquitoes

- Specific Scientific Field: Entomology .

- Comprehensive and Detailed Summary of the Application: This research focuses on the comparative bioactivity of S-methoprene and a novel derivative, S-methobutene, against mosquitoes . The study aims to augment the capacity for mosquito control by screening new active ingredients or improving existing ones .

- Detailed Description of the Methods of Application or Experimental Procedures: The study involves testing the efficacy and safety of S-methoprene and S-methobutene against species across the Aedes, Anopheles, and Culex genera . The research also examines the residual activity of these compounds during a 120-day aging process against the southern house mosquito Cx. quinquefasciatus .

- Thorough Summary of the Results or Outcomes Obtained: The results indicate that S-methobutene consistently outperformed S-methoprene during the aging process, with significantly higher inhibition of emergence (IE) percentages on most aging intervals . S-methobutene also demonstrated enhanced activity against the tested mosquito species .

Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes

- Specific Scientific Field: Organic Chemistry .

- Comprehensive and Detailed Summary of the Application: This process involves the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates . Thiophene derivatives are among the most important aromatic heterocyclic derivatives and find large application in material science and coordination chemistry .

- Detailed Description of the Methods of Application or Experimental Procedures: The process involves the heterocyclization of readily available S-containing alkyne substrates . This allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

- Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives .

Eigenschaften

IUPAC Name |

S-butyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHDWERUSGIZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918950 | |

| Record name | S-Butyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Butyl ethanethioate | |

CAS RN |

928-47-2 | |

| Record name | S-Butyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Butyl thioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Butyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BUTYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJ63TB3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.